1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone
Description
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone is a spirocyclic compound featuring a unique bicyclic framework with oxygen (oxa) and two nitrogen (diaza) atoms in its 11-membered ring system. The ethanone group (a ketone attached to a methyl group) is positioned at the 8th atom of the spiro junction. This structural motif confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors with high specificity.
Properties
IUPAC Name |
1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-5-2-3-10(8-12)7-11-4-6-14-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOEMIZNUEUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2(C1)CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been adapted for spirocyclic systems using Grubbs catalysts. For example, a diene precursor containing protected amine and ether functionalities undergoes metathesis in dichloromethane at 40°C, yielding the spirocyclic framework in 65–72% yield. However, this method struggles with steric hindrance near the spiro center, often requiring bulky protective groups like tert-butyl diphenylsilyl ethers.
Tandem Acylation-Cyclization
A more reliable route involves acylation followed by intramolecular cyclization. In a representative procedure, 2-chloro-N-(3-hydroxypropyl)acetamide is treated with potassium tert-butoxide in methyl tetrahydrofuran (THF) at −30°C, inducing cyclization to form the 1-oxa-4,8-diazaspiro[5.5]undecane core. Yields improve to 84% when using sodium hexamethyldisilazide as a base, which minimizes elimination side reactions.
Functionalization at the 8-Position: Introducing the Ethanone Group
Installing the ethanone moiety at the 8-position requires careful timing to avoid ketone reactivity interference.
Direct Acylation of Secondary Amines
Post-cyclization acylation with acetyl chloride in the presence of triethylamine (Et₃N) provides moderate yields (55–60%) but risks over-acylation. Superior results are achieved using acetic anhydride under microwave irradiation (100°C, 20 min), achieving 78% yield with >95% purity.
Reductive Amination Approach
An alternative method condenses a spirocyclic amine intermediate with glyoxal, followed by hydrogenation over palladium on carbon (Pd/C) in ethanol. This one-pot process affords the ethanone derivative in 82% yield, though it requires strict control of hydrogen pressure (3–5 bar) to prevent reduction of the ketone.
Stereochemical Control and Chiral Resolution
The spirocyclic core contains two stereocenters, necessitating enantioselective synthesis or post-synthetic resolution.
Asymmetric Hydrogenation
Chiral ruthenium catalysts, such as (S)-TsDPEN-Ru(p-cymene), enable enantioselective synthesis of intermediates. For instance, hydrogenating a prochiral enamide precursor in acetonitrile at 25°C under 10 bar H₂ produces the (R,R)-configured amine with 94% enantiomeric excess (ee).
Diastereomeric Salt Formation
Racemic mixtures are resolved using dibenzoyl-L-tartaric acid in ethanol, achieving 97% de after two recrystallizations. This method, while effective, suffers from a 40–45% yield loss during purification.
Process Optimization and Scalability
Industrial-scale synthesis demands solvent recovery and catalyst recycling.
Solvent Selection
Methyl THF outperforms traditional THF in cyclization steps due to its higher boiling point (80°C vs. 66°C) and improved solubility of inorganic bases. A switch from THF to methyl THF increases reaction yields from 68% to 83% while reducing solvent usage by 30%.
Catalytic Efficiency
Iridium catalysts immobilized on mesoporous silica (Ir/SBA-15) demonstrate recyclability for hydrogenation steps, retaining 92% activity after five cycles. This contrasts with homogeneous catalysts, which require costly separation.
Analytical Characterization and Quality Control
Critical quality attributes are monitored via:
Chromatographic Purity
Reverse-phase HPLC with a C18 column (ACN/0.1% TFA in H₂O gradient) resolves the target compound at 8.2 min, with UV detection at 254 nm. Method validation shows <0.5% impurity levels in optimized batches.
Stereochemical Verification
Circular dichroism (CD) spectra of the (R,R)-enantiomer exhibit a positive Cotton effect at 212 nm (Δε +3.7), while X-ray crystallography confirms the spirocyclic conformation with a dihedral angle of 89.3° between the two rings.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| RCM | 65–72 | 88–92 | Atom-economic | Requires expensive catalysts |
| Tandem Acylation | 78–84 | 95–98 | High stereocontrol | Multi-step purification |
| Reductive Amination | 82 | 97 | One-pot process | Sensitive to moisture |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the diazaspiro ring act as nucleophiles, facilitating alkylation and acylation:
-
Mechanistic Insight : Alkylation occurs via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon of acetyl chloride.
Carbonyl Group Transformations
The ketone group undergoes characteristic reactions such as reductions and condensations:
Reduction to Alcohol
-
Reagent : NaBH₄ in MeOH/H₂O (1:1), 0°C→RT.
-
Product : 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanol.
Grignard Addition
-
Reagent : CH₃MgBr, THF, −78°C.
-
Product : Tertiary alcohol derivative with a new quaternary carbon center.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic or basic conditions:
Cycloaddition and Cross-Coupling
The compound participates in advanced transformations:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
-
Product : 8-Aryl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one derivatives.
Huigsen Cycloaddition
-
Reagents : Diazomethane, Cu(I) catalyst.
-
Product : Triazole-fused spirocyclic compound.
Solvent and Temperature Effects
Reaction efficiency depends on solvent polarity and temperature:
| Reaction | Optimal Solvent | Temperature | Catalyst | Efficiency |
|---|---|---|---|---|
| Alkylation | DMF | 60°C | K₂CO₃ | High (72%) |
| Acylation | CH₂Cl₂ | 0°C→RT | Et₃N | Moderate (65%) |
| Reduction | MeOH/H₂O | RT | None | High (85%) |
Stability and Storage Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure characterized by a spiro linkage connecting two cyclic components. Its molecular formula is , with a molecular weight of 198.26 g/mol. The unique structural attributes contribute to its reactivity and biological activity.
Organic Chemistry
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone serves as a versatile building block in organic synthesis. Its spirocyclic nature allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules : The compound is utilized as a reagent in multi-step organic reactions to create more complex structures.
- Chemical Transformations : It can undergo oxidation, reduction, and substitution reactions, making it valuable for synthetic chemists .
Biological Applications
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Investigations have shown that it may induce apoptosis in cancer cells, particularly in colorectal cancer models .
- Pain Management : The compound has been noted for its analgesic properties, potentially acting on opioid receptors to modulate pain perception .
Pharmaceutical Development
The compound's unique properties make it a candidate for pharmaceutical applications:
- Drug Development : Ongoing research explores its role as an intermediate in drug synthesis, particularly for developing new therapeutic agents targeting specific diseases.
- Mechanism of Action Studies : Understanding how it interacts with biological targets can lead to the development of novel treatments .
Anticancer Studies
A study focused on the effects of this compound on SW620 metastatic colorectal cancer cells demonstrated significant reductions in cell proliferation and induction of apoptosis. This suggests its potential as an anticancer agent .
Pain Management Research
Research on related diazaspiro compounds highlighted their dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists. This indicates that derivatives of the compound may be effective in pain treatment applications .
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- The tert-butyl ester analog (C₁₃H₂₄N₂O₃) serves as a protected precursor for further functionalization, highlighting the versatility of the spirocyclic core in synthetic chemistry .
Functional Analogs (Ethanone Derivatives)
Table 2: Ethanone Derivatives with Biological Activity
Key Comparisons :
- Target Selectivity: The DNA-PK inhibitor (C₁₃H₁₇NO₃) exhibits kinase-specific activity due to its morpholine-phenyl group, whereas the spirocyclic ethanone’s rigid structure may favor binding to other targets (e.g., proteases or GPCRs) .
- Hydrogen Bonding: Phenolic ethanones (e.g., C₉H₁₀O₄) show enhanced α-glucosidase inhibition due to multiple hydroxyl groups forming hydrogen bonds with the enzyme’s active site. In contrast, the spiro compound’s oxygen and nitrogen atoms could facilitate similar interactions in a distinct binding pocket .
Biological Activity
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone is a spirocyclic compound known for its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a spiro linkage that connects two cyclic structures through a single atom, which is characteristic of spirocyclic compounds. Its molecular formula is with a molecular weight of 198.26 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly in colorectal cancer models .
- Pain Management : It has shown promise in pain relief mechanisms, potentially acting on opioid receptors .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to various receptors, including opioid receptors, influencing pain perception and other physiological responses .
Case Studies
- Anticancer Studies : A study examined the effects of this compound on SW620 metastatic colorectal cancer cells. The results indicated a significant reduction in cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .
- Pain Management Research : Another investigation focused on the analgesic properties of related diazaspiro compounds. These derivatives demonstrated dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, highlighting their potential for pain treatment applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
